3-Piperidyl propanoic acid

Physicochemical profiling LogP comparison ADME prediction

3-Piperidyl propanoic acid (3-(piperidin-3-yl)propanoic acid, CAS 1822-31-7), molecular formula C8H15NO2 and molecular weight 157.21 g/mol, is a heterocyclic β-amino acid analog bearing a propanoic acid chain attached at the 3‑position of a saturated piperidine ring. It differs fundamentally from its closest regioisomers—the 2-piperidyl (CAS 4088‑33‑9), 4-piperidyl (CAS 1822‑32‑8), and N‑substituted 1‑piperidyl (CAS 26371‑07‑3) analogs—as well as from the directly attached nipecotic acid (piperidine‑3‑carboxylic acid), by virtue of the position of the basic nitrogen relative to the carboxylic acid terminus.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B8651963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidyl propanoic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C1CCCNC1)C(=O)O
InChIInChI=1S/C8H15NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3,(H,10,11)
InChIKeySYAXBEMNIXCDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperidyl Propanoic Acid (CAS 1822-31-7): Core Physicochemical Identity and Regioisomeric Context for Scientific Procurement


3-Piperidyl propanoic acid (3-(piperidin-3-yl)propanoic acid, CAS 1822-31-7), molecular formula C8H15NO2 and molecular weight 157.21 g/mol, is a heterocyclic β-amino acid analog bearing a propanoic acid chain attached at the 3‑position of a saturated piperidine ring [1]. It differs fundamentally from its closest regioisomers—the 2-piperidyl (CAS 4088‑33‑9), 4-piperidyl (CAS 1822‑32‑8), and N‑substituted 1‑piperidyl (CAS 26371‑07‑3) analogs—as well as from the directly attached nipecotic acid (piperidine‑3‑carboxylic acid), by virtue of the position of the basic nitrogen relative to the carboxylic acid terminus. This regiospecific connectivity governs the compound’s computed lipophilicity (XLogP3‑AA = -1.9), hydrogen‑bond donor count (2), topological polar surface area (49.3 Ų), and rotational freedom (3 rotatable bonds) [1][2], properties that directly determine its suitability as a constrained amino‑acid mimetic building block in peptidomimetic and medicinal chemistry programs.

Why Interchanging Regioisomeric Piperidyl Propanoic Acids Undermines Experimental Reproducibility


Although all four regioisomeric piperidyl propanoic acids share the identical molecular formula and molecular weight, they are not functionally interchangeable. The 1‑piperidyl isomer (CAS 26371‑07‑3) possesses a single hydrogen‑bond donor, a substantially higher computed LogP (1.13 vs. -1.9), and a different pKa, altering solubility, membrane permeability, and target engagement [1]. Even among the 2‑, 3‑, and 4‑substituted C‑linked isomers, the spatial relationship between the basic piperidine nitrogen and the carboxylic acid profoundly influences conformational preferences, intramolecular hydrogen‑bonding capacity, and the geometry with which the scaffold presents to biological targets—a difference exploited in the design of thrombin‑selective arginine mimetics where the 3‑piperidyl attachment was essential for differential Glu192/Gln192 engagement [2]. Generic substitution without regiospecific verification therefore risks loss of target selectivity, altered pharmacokinetic properties, and batch‑to‑batch irreproducibility in synthetic or biological workflows.

Quantitative Differentiation Evidence for 3-Piperidyl Propanoic Acid Against Its Closest Analogs


Lipophilicity (LogP) Divergence Between 3-Piperidyl and 1-Piperidyl Propanoic Acid Governs Solubility and Permeability Profiles

The 3-piperidyl isomer (3-(piperidin-3-yl)propanoic acid) displays a computed XLogP3-AA of -1.9 and measured LogP of -1.88, whereas the N‑substituted 1‑piperidyl isomer (1-piperidinepropanoic acid, CAS 26371‑07‑3) has an ACD/LogP of 1.13—a difference exceeding 3 log units [1]. The 3‑position attachment preserves a secondary amine (two H‑bond donors), while the 1‑position attachment produces a tertiary amine (one H‑bond donor), directly affecting hydrogen‑bonding capacity and aqueous solubility. The 3‑piperidyl isomer also exhibits a higher topological polar surface area (49.3 Ų) compared to the 1‑piperidyl isomer (41 Ų) [2].

Physicochemical profiling LogP comparison ADME prediction

Thrombin-Trypsin Selectivity Conferred Specifically by the 3-Piperidyl Scaffold in Constrained Arginine Mimetics

The constrained arginine mimic SAPA—built on the (2S)-2-amino-(3S)-3-(1-carbamimidoyl-piperidin-3-yl)-propanoic acid scaffold—enhanced thrombin selectivity over trypsin through differential interaction with residue 192: thrombin bears Glu192, whereas trypsin bears Gln192 [1]. Crystallographic analysis of trypsin and thrombin complexes revealed that the piperidine ring of the SAPA fragment adopts a specific chair conformation that positions the carbamimidoyl group for favorable electrostatic contact with Glu192 in thrombin while sterically clashing with the corresponding pocket in trypsin. In contrast, the native arginine-containing inhibitor showed substantially lower thrombin/trypsin selectivity. This selectivity advantage is intrinsic to the 3‑piperidyl stereoelectronic geometry and is absent in the 4‑piperidyl or N‑substituted analogs.

Serine protease selectivity Peptidomimetic design Thrombin inhibitor

Acid Dissociation Constant (pKa) Distinguishes 3-Piperidyl Propanoic Acid from Nipecotic Acid and Impacts Ionization State at Physiological pH

The hydrochloride salt of 3-(piperidin-3-yl)propanoic acid has a computed acid pKa of 4.61 [1], whereas nipecotic acid (piperidine-3-carboxylic acid, CAS 498‑95‑3)—in which the carboxyl group is directly attached to the ring without the ethylene spacer—has a predicted pKa of 3.88 . The 0.73‑unit higher pKa of the target compound means that at pH 7.4 a greater proportion of the carboxylate exists in the ionized form, and the ethylene spacer reduces the electron‑withdrawing inductive effect of the piperidine ring on the acid group, altering hydrogen‑bonding geometry in target binding pockets. Nipecotic acid is a known GABA uptake inhibitor, while the propanoic acid homolog presents a distinct pharmacological profile due to this altered ionization and conformational flexibility.

pKa comparison Ionization state GABA uptake inhibition

Hydrogen-Bond Donor Count and Topological Polar Surface Area Distinguish C-Linked 3-Piperidyl from N-Linked 1-Piperidyl Isomers

The 3‑piperidyl propanoic acid contains a secondary amine (piperidine NH) and a carboxylic acid, yielding two hydrogen‑bond donors (HBD = 2) and a topological polar surface area (TPSA) of 49.3 Ų [1]. In contrast, the N‑substituted 1‑piperidyl isomer has a tertiary amine, giving only one HBD (the carboxylic acid proton) and a TPSA of 41 Ų . The additional HBD in the 3‑piperidyl isomer increases water solubility and enables participation as both hydrogen‑bond donor and acceptor in target‑binding interactions, a feature particularly relevant for engaging catalytic residues in enzyme active sites.

Hydrogen bonding Drug-likeness Physicochemical differentiation

Evidence-Backed Application Scenarios for Procuring 3-Piperidyl Propanoic Acid


Peptidomimetic Serine Protease Inhibitor Design Requiring Glu192/Gln192 Selectivity

When designing thrombin inhibitors that must discriminate against trypsin, the 3‑piperidyl propanoic acid scaffold provides the geometric and stereoelectronic prerequisite for constrained arginine mimics (e.g., SAPA). As demonstrated by crystallographic studies, only the 3‑substituted piperidine ring can adopt the chair conformation needed to position the basic carbamimidoyl group for selective electrostatic interaction with Glu192 in thrombin while disfavoring the Gln192 pocket in trypsin [1]. Substituting the 4‑piperidyl or 1‑piperidyl isomer eliminates this selectivity.

Antitubercular TMPK Inhibitor Lead Optimization

The 1‑(piperidin-3-yl)thymine amide series demonstrated that the 3‑piperidyl attachment enables Mycobacterium tuberculosis TMPK inhibition, with compound 4g achieving MIC50 = 35 µM against the avirulent H37Ra strain [2]. The 3‑piperidyl scaffold is critical for orienting the thymine amide pharmacophore within the TMPK active site; regioisomeric variations are expected to alter the binding pose and reduce potency, making the correct isomer essential for SAR continuity.

Synthesis of Constrained β-Amino Acid Building Blocks for Foldamer and Peptidomimetic Chemistry

3‑Piperidyl propanoic acid serves as a versatile intermediate for introducing a conformationally restricted β‑amino acid motif into peptide chains. Its two hydrogen‑bond donors, favorable TPSA (49.3 Ų), and the 3‑position attachment geometry permit incorporation into cyclic peptides and foldamers where precise control of backbone dihedral angles is required [3]. The N‑Boc and N‑Fmoc protected derivatives (e.g., CAS 352004‑58‑1, 1217521‑20‑4) are commercially available building blocks that retain the 3‑piperidyl regiospecificity.

GABA‑Uptake‑Related CNS Drug Discovery Differentiated from Nipecotic Acid Scaffolds

For programs targeting GABA transporters where nipecotic acid (GABA uptake inhibitor, pKa 3.88) suffers from limited CNS penetration, the 3‑piperidyl propanoic acid scaffold (pKa 4.61) offers a distinct ionization profile at physiological pH and additional conformational degrees of freedom (3 rotatable bonds) that may improve blood‑brain barrier permeation [4]. The ethylene spacer alters the pharmacophore geometry relative to the piperidine nitrogen, potentially modulating selectivity among GAT subtypes.

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